

(S)-(+)-N-3-Benzyl Nirvanol synthesis and enantiomeric resolution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-N-3-Benzyl Nirvanol

Cat. No.: B563112

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Enantiomeric Resolution of **(S)-(+)-N-3-Benzyl Nirvanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N-3-Benzyl Nirvanol, also known as (+)-N-3-Benzyl Nirvanol or by its systematic name (5S)-5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.^{[1][2][3][4][5]} The stereochemistry of this molecule is critical, with the (S)-enantiomer being significantly more potent than its (R)-antipode.^{[1][2]} As such, the ability to synthesize and resolve this compound into its enantiomerically pure forms is of great interest for researchers in drug metabolism, drug-drug interaction studies, and as a tool compound in drug discovery. This guide provides a comprehensive overview of the synthetic and resolution methodologies for **(S)-(+)-N-3-Benzyl Nirvanol**, including detailed experimental protocols and data presentation.

Synthesis of Racemic (±)-N-3-Benzyl Nirvanol

The synthesis of racemic N-3-Benzyl Nirvanol is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-ethyl-5-phenylhydantoin (Nirvanol), via

a Bucherer-Bergs reaction. The second step is the N-benylation of the hydantoin ring at the N-3 position.

Step 1: Synthesis of 5-Ethyl-5-phenylhydantoin (Nirvanol)

The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.

Experimental Protocol:

A detailed protocol for the synthesis of 5-ethyl-5-phenyl-hydantoin from propiophenone has been described.[\[6\]](#)

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (26.8 g, 0.2 mol), ammonium carbonate (80 g, 0.8 mol), and potassium cyanide (28 g, 0.4 mol).
- Add a solvent mixture of 300 ml of ethanol and 300 ml of water.
- Heat the mixture to reflux with constant stirring for 8 hours.
- After the reaction is complete, cool the solution in an ice-salt bath to precipitate the product.
- Filter the resulting solid and wash it with cold water.
- Dry the product to obtain 5-ethyl-5-phenyl-hydantoin.

Parameter	Value	Reference
Starting Material	Propiophenone	[6]
Yield	66%	[6]
Melting Point	202°C	[6]

Step 2: N-Benzylation of 5-Ethyl-5-phenylhydantoin

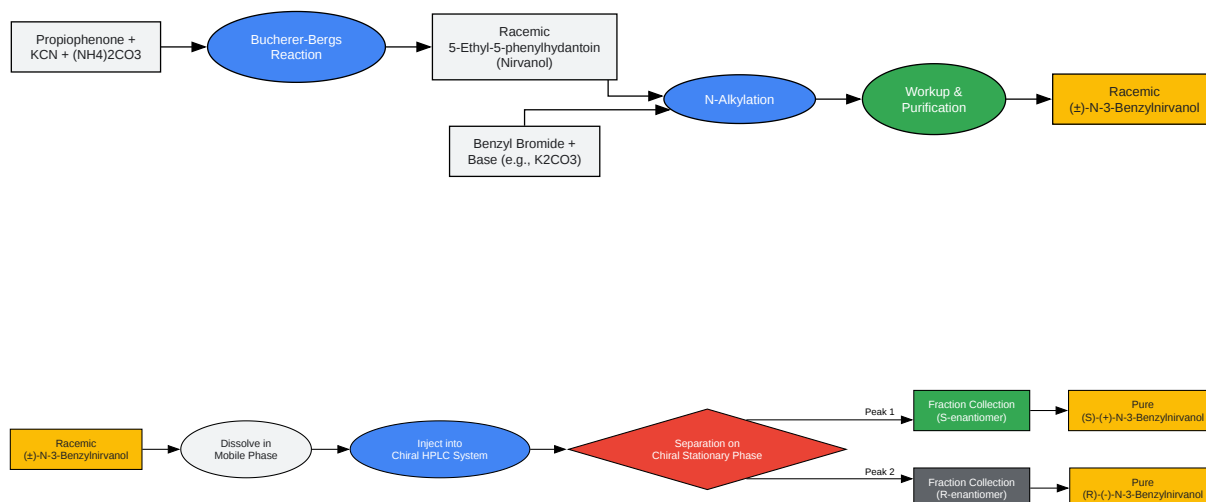
The benzylation of the Nirvanol precursor at the N-3 position yields the desired racemic product. This is a standard N-alkylation reaction.

Experimental Protocol:

While a specific protocol for N-3-BenzylNirvanol is not detailed in the provided search results, a general procedure for N-alkylation of hydantoins can be outlined as follows:

- Dissolve 5-ethyl-5-phenylhydantoin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
- Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the N-3 position of the hydantoin ring.
- Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield racemic (\pm)-N-3-BenzylNirvanol.

Synthesis Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. | Semantic Scholar [semanticscholar.org]
- 4. (+)-N-3-Benzyl nirvanol = 98 HPLC, powder 790676-40-3 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [(S)-(+)-N-3-Benzyl nirvanol synthesis and enantiomeric resolution]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b563112#s-n-3-benzyl-nirvanol-synthesis-and-enantiomeric-resolution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com